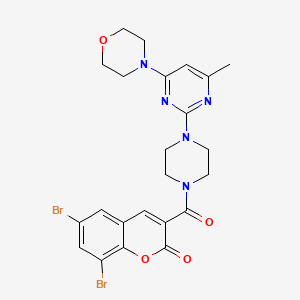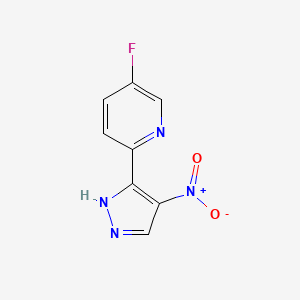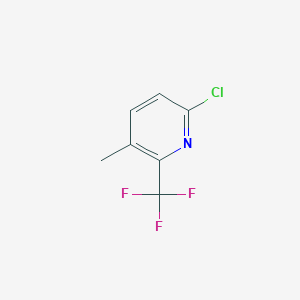
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 3rd position, and a trifluoromethyl group at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
作用機序
Target of Action
It’s known that trifluoromethylpyridine derivatives are widely used in the agrochemical and pharmaceutical industries . They are often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to have significant effects on various biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The presence of the trifluoromethyl group in organic compounds is known to significantly affect pharmaceutical growth .
Result of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Action Environment
It’s known that the biological activity of pyridine heterocyclic compounds after adding the fluoro is several times that of the original compounds, with less use rate and low residues in the soil, which meet the increasingly stringent environmental requirements .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-2-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-5-methylpyridine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl bromide (CF3Br) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH, KOH), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, DIBAL-H), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
科学的研究の応用
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 6-Chloro-2-(trifluoromethyl)nicotinic acid
- 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Uniqueness
6-Chloro-3-methyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways. Additionally, the methyl group at the 3rd position provides steric hindrance, influencing the compound’s interaction with other molecules and its overall behavior in chemical reactions.
特性
IUPAC Name |
6-chloro-3-methyl-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDVAQLGNGUHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-acetyl-2-(3-phenylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)
![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)
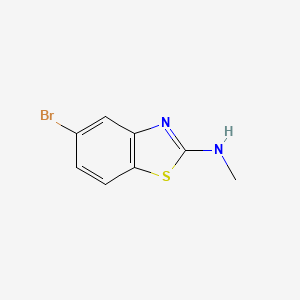
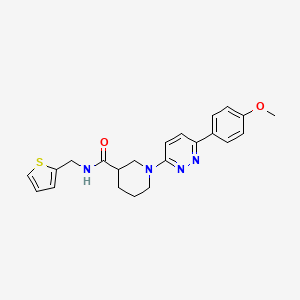
![3-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B2885047.png)
![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2885050.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)

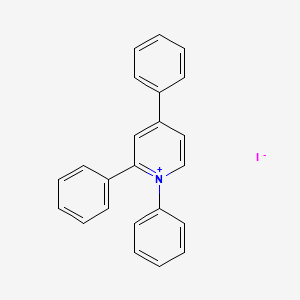

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2885060.png)
